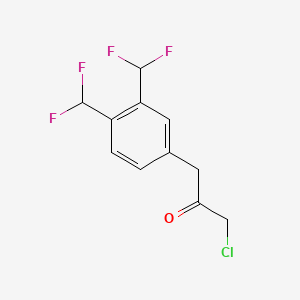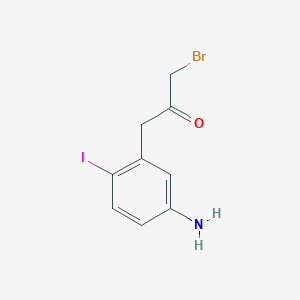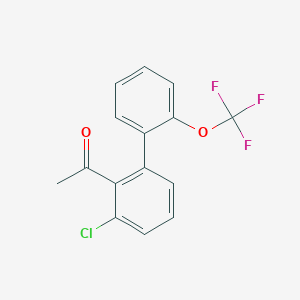
1-(2-Amino-4-iodophenyl)-3-bromopropan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Amino-4-iodophenyl)-3-bromopropan-1-one is an organic compound that features both iodine and bromine atoms attached to a phenyl ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Amino-4-iodophenyl)-3-bromopropan-1-one typically involves multi-step organic reactions. One common method starts with the iodination of a phenyl ring, followed by the introduction of an amino group. The bromopropanone moiety is then attached through a series of substitution reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Quality control measures, such as chromatography and spectroscopy, are employed to monitor the purity and consistency of the product.
化学反应分析
Types of Reactions
1-(2-Amino-4-iodophenyl)-3-bromopropan-1-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce alcohols.
科学研究应用
1-(2-Amino-4-iodophenyl)-3-bromopropan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and protein modifications.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-(2-Amino-4-iodophenyl)-3-bromopropan-1-one involves its interaction with specific molecular targets. The iodine and bromine atoms can participate in halogen bonding, which influences the compound’s binding affinity and specificity. The amino group can form hydrogen bonds, further stabilizing the interaction with target molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
相似化合物的比较
Similar Compounds
1-(4-Iodophenyl)ethan-1-one: Similar structure but lacks the bromine atom.
1-(2-Amino-4-iodophenyl)ethanone: Similar structure but lacks the bromopropanone moiety.
3-[(2-Amino-4-iodophenyl)(isopropyl)amino]-1-propanol: Contains an isopropyl group instead of the bromine atom.
Uniqueness
1-(2-Amino-4-iodophenyl)-3-bromopropan-1-one is unique due to the presence of both iodine and bromine atoms, which confer distinct chemical reactivity and biological activity. This dual halogenation can enhance the compound’s versatility in various applications, making it a valuable tool in scientific research.
属性
分子式 |
C9H9BrINO |
|---|---|
分子量 |
353.98 g/mol |
IUPAC 名称 |
1-(2-amino-4-iodophenyl)-3-bromopropan-1-one |
InChI |
InChI=1S/C9H9BrINO/c10-4-3-9(13)7-2-1-6(11)5-8(7)12/h1-2,5H,3-4,12H2 |
InChI 键 |
PAWLDQJEMCSMLR-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1I)N)C(=O)CCBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




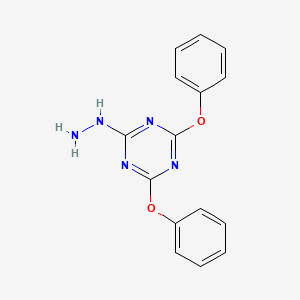
![Ethyl 4-[(4-methylphenyl)sulfonyl-[3-(oxiran-2-yl)propyl]amino]benzoate](/img/structure/B14064747.png)
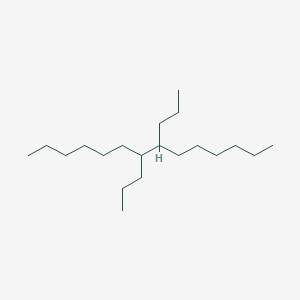

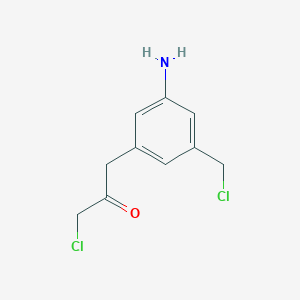
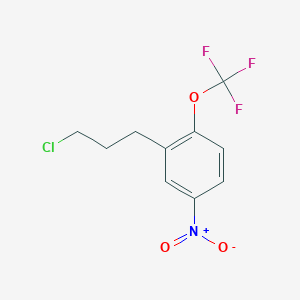
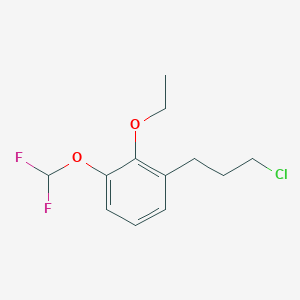
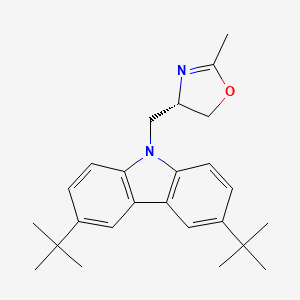
![({4-[Bis(2-methoxyethyl)amino]phenyl}methylidene)propanedinitrile](/img/structure/B14064801.png)
